molecular formula C8H9F3N2O B13596123 (2S)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol

(2S)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol

Katalognummer: B13596123
Molekulargewicht: 206.16 g/mol
InChI-Schlüssel: FAUGOLXHWUALDM-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, with an aminoethanol side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol typically involves the introduction of the trifluoromethyl group to the pyridine ring, followed by the addition of the aminoethanol side chain. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate, which react with pyridine derivatives under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques to isolate the desired product from reaction mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The aminoethanol side chain can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include oxidized derivatives such as aldehydes and acids, reduced derivatives like piperidines, and substituted products with various functional groups replacing the trifluoromethyl group.

Wissenschaftliche Forschungsanwendungen

(2S)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol has several scientific research applications:

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a subject of interest in medicinal chemistry.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorinated polymers and coatings.

Wirkmechanismus

The mechanism of action of (2S)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the aminoethanol side chain can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2S)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol is unique due to its combination of a trifluoromethyl group with a pyridine ring and an aminoethanol side chain. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.

Eigenschaften

Molekularformel

C8H9F3N2O

Molekulargewicht

206.16 g/mol

IUPAC-Name

(2S)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethanol

InChI

InChI=1S/C8H9F3N2O/c9-8(10,11)5-1-2-7(13-3-5)6(12)4-14/h1-3,6,14H,4,12H2/t6-/m1/s1

InChI-Schlüssel

FAUGOLXHWUALDM-ZCFIWIBFSA-N

Isomerische SMILES

C1=CC(=NC=C1C(F)(F)F)[C@@H](CO)N

Kanonische SMILES

C1=CC(=NC=C1C(F)(F)F)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.